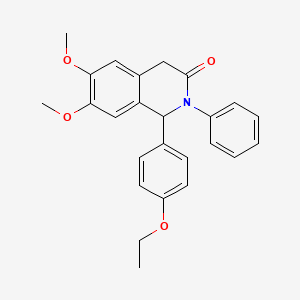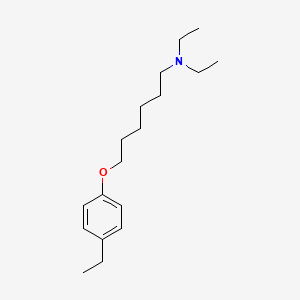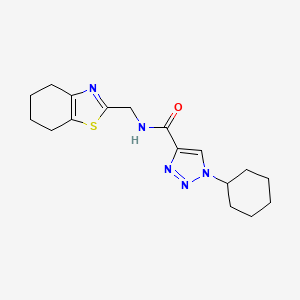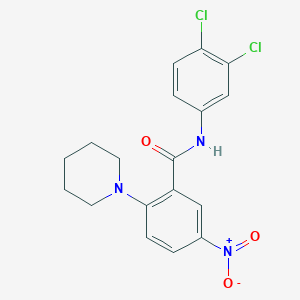
N-(2,4-difluorophenyl)-N'-(3,4-dimethylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorophenyl)-N'-(3,4-dimethylphenyl)urea, also known as DFDU, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of thymidylate synthase, an enzyme that plays a critical role in DNA synthesis. DFDU has been extensively studied for its potential applications in cancer treatment, antiviral therapy, and other medical fields.
作用机制
N-(2,4-difluorophenyl)-N'-(3,4-dimethylphenyl)urea exerts its pharmacological effects by inhibiting thymidylate synthase, an enzyme that is essential for DNA synthesis. Thymidylate synthase catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is a critical step in DNA synthesis. Inhibition of thymidylate synthase by N-(2,4-difluorophenyl)-N'-(3,4-dimethylphenyl)urea leads to the depletion of dTMP, which ultimately results in the inhibition of cancer cell growth and viral replication.
Biochemical and Physiological Effects
N-(2,4-difluorophenyl)-N'-(3,4-dimethylphenyl)urea has been shown to have potent antitumor and antiviral effects. Its inhibition of thymidylate synthase leads to the depletion of dTMP, which ultimately results in the inhibition of cancer cell growth and viral replication. N-(2,4-difluorophenyl)-N'-(3,4-dimethylphenyl)urea has also been shown to have anti-inflammatory properties, which may be useful in the treatment of autoimmune diseases.
实验室实验的优点和局限性
N-(2,4-difluorophenyl)-N'-(3,4-dimethylphenyl)urea has several advantages for laboratory experiments. It is a potent inhibitor of thymidylate synthase and has been extensively studied for its potential applications in cancer treatment and antiviral therapy. N-(2,4-difluorophenyl)-N'-(3,4-dimethylphenyl)urea is also relatively easy to synthesize, and its purity can be easily monitored using various chromatographic techniques.
However, N-(2,4-difluorophenyl)-N'-(3,4-dimethylphenyl)urea also has some limitations for laboratory experiments. It is a synthetic compound that may not accurately reflect the biological activity of natural compounds. Additionally, N-(2,4-difluorophenyl)-N'-(3,4-dimethylphenyl)urea may have off-target effects that could complicate the interpretation of experimental results.
未来方向
There are several potential future directions for the research on N-(2,4-difluorophenyl)-N'-(3,4-dimethylphenyl)urea. One possible direction is the development of new analogs of N-(2,4-difluorophenyl)-N'-(3,4-dimethylphenyl)urea with improved pharmacological properties. Another potential direction is the investigation of the potential use of N-(2,4-difluorophenyl)-N'-(3,4-dimethylphenyl)urea in combination with other chemotherapeutic agents for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,4-difluorophenyl)-N'-(3,4-dimethylphenyl)urea and its potential applications in other medical fields.
合成方法
The synthesis of N-(2,4-difluorophenyl)-N'-(3,4-dimethylphenyl)urea involves the reaction of 2,4-difluoroaniline with 3,4-dimethylphenyl isocyanate in the presence of a suitable catalyst. The resulting product is then purified using various chromatographic techniques to obtain pure N-(2,4-difluorophenyl)-N'-(3,4-dimethylphenyl)urea. The synthesis of N-(2,4-difluorophenyl)-N'-(3,4-dimethylphenyl)urea is a complex process that requires careful optimization of reaction conditions to achieve high yields and purity.
科学研究应用
N-(2,4-difluorophenyl)-N'-(3,4-dimethylphenyl)urea has been extensively studied for its potential applications in cancer treatment. Thymidylate synthase is a critical enzyme required for DNA synthesis, and its inhibition by N-(2,4-difluorophenyl)-N'-(3,4-dimethylphenyl)urea can lead to the inhibition of cancer cell growth. N-(2,4-difluorophenyl)-N'-(3,4-dimethylphenyl)urea has been shown to be effective against a wide range of cancer types, including colon, breast, and lung cancer.
N-(2,4-difluorophenyl)-N'-(3,4-dimethylphenyl)urea has also been studied for its potential antiviral properties. It has been shown to inhibit the replication of various viruses, including herpes simplex virus and human immunodeficiency virus. N-(2,4-difluorophenyl)-N'-(3,4-dimethylphenyl)urea has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis.
属性
IUPAC Name |
1-(2,4-difluorophenyl)-3-(3,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O/c1-9-3-5-12(7-10(9)2)18-15(20)19-14-6-4-11(16)8-13(14)17/h3-8H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBHRJFDPYVQLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=C(C=C(C=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-3-(3,4-dimethylphenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[(N-(4-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzoate](/img/structure/B5216141.png)

![1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine](/img/structure/B5216173.png)

![5-{3-chloro-4-[3-(4-ethylphenoxy)propoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216191.png)
![3-cyclohexyl-5-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B5216199.png)

![{2-[2-(4-ethoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethyl}diethylamine hydrochloride](/img/structure/B5216210.png)
![2-iodo-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5216217.png)
![propyl 4-{[3-(4-chloro-3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5216223.png)

![2-[methyl(2-phenylpropyl)amino]-1-phenylethanol](/img/structure/B5216238.png)
![N-(2-chlorophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5216246.png)
